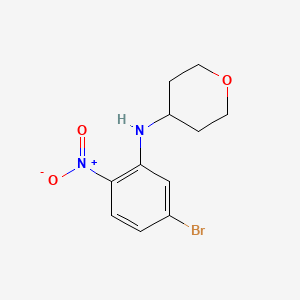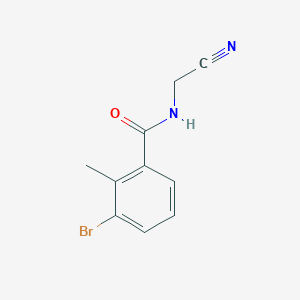
2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile
Vue d'ensemble
Description
2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile is a chemical compound with the molecular formula C5H3ClN2S It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile typically involves the cyclization of 1,3-bis(dimethylaminomethylene)thiourea and chloroacetone. The process includes several steps:
Cyclization: 1,3-bis(dimethylaminomethylene)thiourea reacts with chloroacetone to form N’-(5-acetylthiazol-2-yl)-N,N-dimethyl-formamidine.
Acidic Treatment: The intermediate is treated with acid to form 1-(2-aminothiazol-5-yl)ethanone.
Sandmeyer Reaction: This intermediate undergoes a Sandmeyer reaction to form 1-(2-chlorothiazol-5-yl)ethanone.
Chlorination: Finally, chlorination of 1-(2-chlorothiazol-5-yl)ethanone yields this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and selectivity. These methods may include controlled addition rates of reactants and the use of specific solvents to minimize by-products and improve overall efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction: It can also undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative of the thiazole ring .
Applications De Recherche Scientifique
2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Chlorothiazol-5-yl)acetonitrile: This compound is structurally similar but has a different position of the chloro group.
2-Amino-5-chlorothiazole: Another thiazole derivative with different functional groups.
Uniqueness
2-(5-Chloro-1,3-thiazol-2-YL)acetonitrile is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other thiazole derivatives may not be as effective .
Propriétés
IUPAC Name |
2-(5-chloro-1,3-thiazol-2-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2S/c6-4-3-8-5(9-4)1-2-7/h3H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSPFNJWSFJDQCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1-(Pyridin-2-yl)azetidin-3-yl]piperazine](/img/structure/B1400075.png)
![Ethyl 1-[4-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylate](/img/structure/B1400077.png)



![5-[(Cyclobutylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1400082.png)

![1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1400085.png)

![4-Chloro-6-[4-(2-hydroxyethyl)piperazin-1-yl]pyrimidine-5-carbaldehyde](/img/structure/B1400090.png)
![Spiro[2.3]hexan-5-ylmethanamine](/img/structure/B1400091.png)
